molecular formula C7H12N2S B13480129 1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine

1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine

Cat. No.: B13480129
M. Wt: 156.25 g/mol
InChI Key: YYHMLFMKQWRARU-UHFFFAOYSA-N
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Description

1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is a chemical compound known for its role in various biochemical assays, particularly in the MTT assay. This compound is a derivative of thiazole and is used to assess cell metabolic activity, viability, and cytotoxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine typically involves the reaction of 4,5-dimethylthiazole with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up, often involving automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its interaction with cellular oxidoreductase enzymes. These enzymes reduce the compound to form a colored formazan product, which can be quantified using spectrophotometry. This reduction process reflects the metabolic activity of the cells, making it a valuable tool in cell viability assays .

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another thiazole derivative used in similar assays.

    XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): A tetrazolium salt with higher sensitivity and a wider dynamic range.

    MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Produces a water-soluble formazan product, simplifying the assay process.

Uniqueness

1-(4,5-Dimethylthiazol-2-yl)-n-methylmethanamine is unique due to its specific interaction with cellular oxidoreductase enzymes and its ability to produce a colored formazan product, which is easily quantifiable. This makes it a valuable tool in various biochemical assays .

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

1-(4,5-dimethyl-1,3-thiazol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C7H12N2S/c1-5-6(2)10-7(9-5)4-8-3/h8H,4H2,1-3H3

InChI Key

YYHMLFMKQWRARU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNC)C

Origin of Product

United States

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